molecular formula C48H77NO19 B1192719 Fmoc-NH-PEG15-CH2CH2COOH

Fmoc-NH-PEG15-CH2CH2COOH

Cat. No. B1192719
M. Wt: 972.13
InChI Key: QQVRPRDTWMHMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-amido-PEG15-acid is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Scientific Research Applications

Pegylated Peptides Synthesis

Lu and Felix (2009) discuss the solid-phase synthesis of pegylated peptides, including methods for pegylation at various sites using Fmoc/tBu methodologies. A model tridecapeptide fragment of interleukin-2 was used to demonstrate the process, highlighting the versatility of pegylation in peptide modification (Lu & Felix, 2009).

Synthesis of Large Peptide Thioesters

Boll et al. (2014) utilized a PEG-based resin in the synthesis of large SEA or thioester peptides, demonstrating the synthesis of a 97 amino-acid long SUMO-1-SEA peptide thioester surrogate, emphasizing the usefulness of such systems in peptide synthesis (Boll et al., 2014).

DNA Arrays for Protein−DNA Interactions

Brockman et al. (1999) developed a multistep surface modification procedure for creating DNA arrays on gold surfaces for studying protein−DNA interactions. This method employed Fmoc and PEG modifiers, demonstrating their importance in creating arrays for SPR imaging studies (Brockman et al., 1999).

Nanocarrier for Chemotherapeutic Agents

Zhang et al. (2014) reported on a PEG-Fmoc conjugate as a nanocarrier for paclitaxel. This system provided high loading capacity and stability for the drug, showcasing the potential of PEG-Fmoc conjugates in drug delivery systems (Zhang et al., 2014).

Liquid Chromatography of Amino Acids

Ou et al. (1996) described an improved high-performance liquid chromatography method for separating amino acids derivatised with Fmoc. This method offered high throughput and baseline resolution, highlighting the applicability of Fmoc in analytical chemistry (Ou et al., 1996).

Self-Assembly of Short Elastin-like Polypeptides

Pechar et al. (2007) synthesized short polypeptides with Fmoc-PEG derivatives, observing reversible formation of thermoresponsive assemblies. This study underlines the significance of Fmoc-PEG conjugates in the self-assembly and potential biomedical applications (Pechar et al., 2007).

Dioxygen Carrier Modification

Karasugi et al. (2012) modified a supramolecular diatomic receptor, hemoCD, with PEGylated dendrons using Fmoc as a building block. This modification extended the circulation time of hemoCD in the bloodstream, showcasing the role of Fmoc-PEG conjugates in biomedical applications (Karasugi et al., 2012).

Groundwater Analysis

Lopez et al. (1996) developed a method for determining dimethylamine in groundwater using Fmoc, demonstrating the use of Fmoc in environmental analysis (Lopez et al., 1996).

Drug Delivery Enhancement

Zhang et al. (2015) conducted a structure-activity relationship study using PEGylated Fmoc-amino acid conjugates, highlighting their effectiveness as nanocarriers for drug delivery. This research provides insight into the molecular basis for nanocarrier structural optimization (Zhang et al., 2015).

Synthesis of Thiohydantoin

Lin and Sun (2003) developed a microwave-assisted method for synthesizing 3,5-disubstituted-thiohydantoin using Fmoc-protected amino acids. This method highlights the role of Fmoc in facilitating efficient and rapid chemical synthesis (Lin & Sun, 2003).

Protection of Hydroxy-Groups

Gioeli and Chattopadhyaya (1982) discussed using the Fmoc group for protecting hydroxy-groups in the synthesis of an octathymidylic acid fragment, demonstrating the versatility of Fmoc in protecting groups in synthetic chemistry (Gioeli & Chattopadhyaya, 1982).

Solid Phase Peptide Synthesis

Fields and Noble (2009) explored the use of Fmoc amino acids in solid-phase peptide synthesis, emphasizing the advancements in this methodology and its applications in bioorganic chemistry (Fields & Noble, 2009).

Bio-Inspired Functional Materials

Tao et al. (2016) reviewed the self-organization of Fmoc-modified amino acids and short peptides, discussing their properties and applications in various fields such as drug delivery and therapeutic properties (Tao et al., 2016).

properties

Product Name

Fmoc-NH-PEG15-CH2CH2COOH

Molecular Formula

C48H77NO19

Molecular Weight

972.13

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C48H77NO19/c50-47(51)9-11-53-13-15-55-17-19-57-21-23-59-25-27-61-29-31-63-33-35-65-37-39-67-40-38-66-36-34-64-32-30-62-28-26-60-24-22-58-20-18-56-16-14-54-12-10-49-48(52)68-41-46-44-7-3-1-5-42(44)43-6-2-4-8-45(43)46/h1-8,46H,9-41H2,(H,49,52)(H,50,51)

InChI Key

QQVRPRDTWMHMMF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Fmoc-N-amido-PEG15-acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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